N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide
Description
Properties
IUPAC Name |
N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-bromobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrN3O2S2/c1-13(28)27-11-10-15-19(12-27)31-23(26-21(29)14-6-2-3-7-16(14)24)20(15)22-25-17-8-4-5-9-18(17)30-22/h2-9H,10-12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXHAZHYGCWXCMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC=CC=C5Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
512.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-bromobenzamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antiproliferative effects, antibacterial properties, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 373.49 g/mol. The structure includes a benzothiazole moiety and a tetrahydrothieno-pyridine framework, which are known for their biological relevance.
Antiproliferative Activity
Recent studies have demonstrated that compounds containing similar structural motifs exhibit significant antiproliferative activity against various cancer cell lines. For instance, derivatives of benzo[d]thiazole have shown promising results in inhibiting the growth of lung carcinoma cells (NCI-H460) with IC50 values ranging from 5–15 μM .
Table 1: Antiproliferative Activity of Related Compounds
Antibacterial Activity
The compound's potential antibacterial properties have also been investigated. Some derivatives of benzothiazole have shown minimum inhibitory concentration (MIC) values against pathogens such as Neisseria gonorrhoeae in the range of 62.5 to 250 μg/mL . This suggests that the compound may possess significant antibacterial activity, warranting further investigation.
The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound interacts with cellular targets involved in proliferation and survival pathways. For instance:
- Inhibition of Kinases : Similar compounds have been shown to inhibit kinases involved in cancer cell signaling pathways.
- Induction of Apoptosis : The presence of specific functional groups may promote apoptotic pathways in malignant cells.
Case Studies
A notable case study involved the synthesis and biological evaluation of related thieno-pyridine derivatives. The study revealed that modifications at specific positions on the thieno-pyridine ring could enhance antiproliferative activity against breast cancer cell lines .
Table 2: Case Study Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares a structural scaffold with derivatives reported in the synthesis and evaluation of APE1 inhibitors. A key analog, N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3), serves as a critical reference for comparison . Below is a detailed analysis of structural and functional differences:
Table 1: Structural and Functional Comparison
Key Observations
Position 6 Substituent: The acetyl group in the target compound may confer higher metabolic stability compared to the isopropyl group in Compound 3, as acetylated amines are less prone to oxidative metabolism.
Position 2 Substituent :
- The 2-bromobenzamide group introduces aromatic bulk and electron-withdrawing effects , which could modulate binding affinity to APE1 or other targets. In contrast, the acetamide in Compound 3 is smaller and may favor interactions with hydrophilic pockets in the enzyme’s active site .
Biological Implications :
- Compound 3’s µM-level potency against APE1 and its ability to synergize with alkylating agents (e.g., temozolomide) suggest that the target compound’s structural modifications could either enhance or reduce these effects. For instance, the bromine atom in the benzamide moiety might improve DNA intercalation or target selectivity due to its size and electronegativity.
Pharmacokinetic Considerations :
- While Compound 3 exhibits favorable brain exposure, the target compound’s acetyl group at position 6 could alter tissue distribution or clearance rates . The bromobenzamide may also affect solubility, necessitating formulation optimization for in vivo applications.
Q & A
Q. What are the critical steps and challenges in synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Amide coupling : Reacting a benzo[d]thiazole precursor with a bromobenzoyl chloride derivative under anhydrous conditions.
- Cyclization : Formation of the tetrahydrothieno[2,3-c]pyridine ring via catalytic hydrogenation or acid-mediated cyclization.
- Acetylation : Introduction of the acetyl group at the 6-position using acetic anhydride or acetyl chloride.
Q. Key challenges :
- Reaction optimization : Temperature control (e.g., 0–5°C for amidation to prevent side reactions) and solvent selection (e.g., DMF for solubility vs. THF for selectivity) .
- Purification : Use of column chromatography or preparative HPLC to isolate intermediates. Final purity (>95%) is confirmed via HPLC and ¹H/¹³C NMR .
Q. How is the compound structurally characterized, and what analytical techniques are essential?
Primary techniques :
- NMR spectroscopy : ¹H/¹³C NMR confirms the presence of the acetyl group (δ ~2.1 ppm for CH₃), bromobenzamide protons (δ ~7.3–8.1 ppm), and tetrahydrothieno-pyridine backbone .
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 532.04) and isotopic patterns for bromine .
- X-ray crystallography : Resolves stereochemistry of the tetrahydrothieno-pyridine ring (if crystalline) .
Data interpretation : Compare spectral data to structurally analogous compounds (e.g., methyl vs. acetyl derivatives) to verify substituent placement .
Q. What functional groups dictate reactivity in this compound?
- Bromobenzamide : Electrophilic aromatic substitution (e.g., Suzuki coupling at the bromine site) .
- Acetyl group : Susceptible to nucleophilic attack (e.g., hydrolysis under acidic/basic conditions) .
- Benzo[d]thiazole : Participates in π-π stacking interactions in biological systems and may undergo oxidation at the sulfur atom .
Advanced Research Questions
Q. How can computational modeling predict the compound’s biological targets?
- Molecular docking : Use software like AutoDock Vina to simulate binding to kinase domains (e.g., EGFR or Aurora kinases) based on the benzo[d]thiazole scaffold’s affinity for ATP-binding pockets .
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonding with the acetyl group or hydrophobic contacts with the tetrahydrothieno-pyridine ring) .
- Validation : Compare predicted binding scores with experimental IC₅₀ values from kinase inhibition assays .
Q. How to resolve contradictions in biological activity data across studies?
Case example : Discrepancies in IC₅₀ values for kinase inhibition.
- Methodological audit : Ensure consistent assay conditions (e.g., ATP concentration, incubation time).
- Compound stability : Test for degradation in DMSO stock solutions via HPLC before assays .
- Off-target effects : Use selectivity panels (e.g., Eurofins KinaseProfiler) to rule out non-specific binding .
Q. What strategies optimize the compound’s metabolic stability for in vivo studies?
- Structural modifications : Replace the acetyl group with a trifluoroacetyl moiety to reduce esterase-mediated hydrolysis .
- Prodrug design : Mask the benzamide as a phosphate ester for improved solubility and controlled release .
- In vitro assays : Use liver microsomes or CYP450 isoforms to identify metabolic hotspots (e.g., oxidation of the thieno-pyridine ring) .
Q. How to design SAR studies for derivatives of this compound?
Q. What are the limitations of current synthetic methods, and how can they be improved?
- Low yields in cyclization : Switch from HCl/EtOH to BF₃·OEt₂ as a Lewis acid catalyst to enhance ring-closing efficiency .
- Scalability issues : Replace column chromatography with flow chemistry for intermediate purification .
- Byproduct formation : Optimize stoichiometry (e.g., 1.2 eq. bromobenzoyl chloride) and monitor reactions in real-time via FTIR .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
